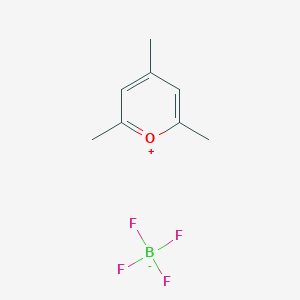

2,4,6-Trimethylpyrylium tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-trimethylpyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O.BF4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOPRIFMELCENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=[O+]C(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883566 | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-01-3 | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylpyrylium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,6-Trimethylpyrylium tetrafluoroborate chemical properties

An In-Depth Technical Guide to 2,4,6-Trimethylpyrylium Tetrafluoroborate: Properties, Synthesis, and Applications

Introduction

This compound is a stable, crystalline organic salt that belongs to the pyrylium family of heterocyclic compounds. Pyrylium salts are characterized by a six-membered ring containing a positively charged oxygen atom, rendering the ring system highly aromatic and electron-deficient. This inherent electronic nature makes this compound a potent electrophile and a versatile building block in modern organic synthesis.[1] Its utility extends from the construction of other complex heterocyclic systems to applications in materials science and analytical chemistry.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity profile, and key applications for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound make it a convenient reagent for various laboratory applications. It is typically a white to pale yellow or green crystalline solid, and its solubility in polar solvents facilitates its use in a range of reaction conditions.[1][3]

Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 773-01-3 | [1][4] |

| Molecular Formula | C₈H₁₁BF₄O | [1][4] |

| Molecular Weight | 209.98 g/mol | [1][4] |

| Appearance | White to orange to green crystalline powder | [1][5] |

| Melting Point | 224–226 °C (decomposes) | [6][7] |

| Solubility | Soluble in water and methanol. Soluble in polar organic solvents like chloroform and dichloromethane.[3][8] | [3][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of the compound. While full spectra require direct experimental acquisition, the characteristic chemical shifts and absorptions can be predicted based on its structure.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Signals corresponding to the two magnetically distinct methyl groups (one at the 4-position and two equivalent at the 2,6-positions) and the two equivalent aromatic protons on the pyrylium ring. |

| ¹³C NMR | Resonances for the three distinct carbon environments in the pyrylium ring and the two different methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for C=C and C-O stretching within the aromatic pyrylium ring. |

Synthesis of this compound

The synthesis of 2,4,6-trimethylpyrylium salts is a well-established procedure in organic chemistry, often achieved through the acid-catalyzed cyclization of appropriate precursors. The following protocol is adapted from a standard literature method involving acetic anhydride and t-butyl alcohol.[6]

Causality of Reagent Selection

-

Acetic Anhydride: Serves as both a reactant and the solvent. It provides the acetyl groups that will ultimately form part of the pyrylium ring backbone.

-

t-Butyl Alcohol: Acts as a source of the t-butyl carbocation under acidic conditions. This cation is a key intermediate that facilitates the overall condensation and cyclization pathway.

-

Fluoroboric Acid (HBF₄): Functions as a strong acid catalyst to promote the formation of necessary electrophilic intermediates. It also provides the tetrafluoroborate counter-anion (BF₄⁻), which forms a stable, crystalline salt with the pyrylium cation, simplifying isolation and handling.

Detailed Experimental Protocol

Caution: This procedure involves strong acids and corrosive reagents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The reaction should be performed in a well-ventilated fume hood.

-

Reagent Preparation: In a 250 mL Erlenmeyer flask equipped with a magnetic stirrer and a thermometer, combine 50 mL of acetic anhydride and 4.0 mL of dry t-butyl alcohol.[6]

-

Acid Addition: Cautiously add 7 mL of 40% fluoroboric acid to the stirred solution. The initial additions should be dropwise, as the reaction can be exothermic. The acid should be added in small portions (approx. 0.2 mL) at a rate that allows the temperature to gradually rise to, but not significantly exceed, 100°C. A dark yellow-brown color will develop during this process.[6]

-

Cooling and Precipitation: Once the addition is complete, allow the solution to cool spontaneously to approximately 80°C. Subsequently, chill the flask in an ice bath to 5°C. The pyrylium salt will begin to separate from the solution.[6]

-

Isolation: Complete the precipitation by adding 100 mL of diethyl ether to the cold mixture. Collect the solid product by vacuum filtration using a Büchner funnel.[6]

-

Washing and Drying: Wash the filtered salt with 30 mL of diethyl ether to remove residual acid and organic impurities. Dry the product to yield the crude this compound. The expected yield is typically in the 47-50% range.[6]

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a 1:1 mixture of ethanol and methanol containing a few drops of fluoroboric acid to prevent decomposition. This yields colorless prisms with a melting point of 224–226 °C.[6]

Synthesis Workflow Diagram

Caption: Conversion of a pyrylium salt to a pyridinium salt via reaction with a primary amine.

Photocatalysis and Photosensitization

While 2,4,6-triphenylpyrylium salts are more commonly cited as visible-light photocatalysts, the underlying principle applies to the broader pyrylium class. [9][10][11]Upon irradiation with visible light, the pyrylium salt can be excited to a state where it can act as a potent single-electron oxidant. [10]This property enables it to catalyze a variety of redox-neutral transformations under mild conditions, offering a green alternative to traditional methods. Applications include cycloadditions and C-H functionalization reactions. [12][10]

Other Synthetic Applications

The versatility of this compound extends to other areas:

-

Fluorescent Dyes: It serves as a precursor in the synthesis of fluorescent probes, which are critical tools in biological imaging and diagnostics. [1]* Materials Science: The electronic properties of the pyrylium core have led to its investigation in the development of advanced materials like organic light-emitting diodes (OLEDs) and conductive polymers. [1]* Pharmacological Research: Pyrylium and benzopyrylium salts have been explored as scaffolds for developing new therapeutic agents, including potential anticancer, antibacterial, and antioxidant compounds.

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound due to its hazardous nature.

-

Hazard Identification: The compound is classified as a hazardous substance. It causes skin irritation and serious eye irritation, and may cause respiratory irritation. [3][13][14]Some sources classify it as causing severe skin burns and eye damage. [4][13]* Handling:

-

Always handle in a well-ventilated area or a chemical fume hood. [14] * Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [13] * Avoid breathing dust. * Wash hands thoroughly after handling. [13]* Storage:

-

Store in a tightly closed container. [3] * Keep in a cool, dry, and well-ventilated place. [3][14] * Store away from incompatible materials, such as strong oxidizing agents. [3]* First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention. [13][14] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention. [13][14] * Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms occur. [13][14] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention. [13]

-

Conclusion

This compound is a highly valuable and versatile reagent in chemical research. Its straightforward synthesis, stability, and predictable reactivity make it an essential tool for synthetic chemists. Its role as a powerful electrophile, particularly in the synthesis of diverse pyridinium salts, provides a reliable pathway for constructing complex molecular architectures relevant to drug discovery, materials science, and diagnostics. As research into fields like visible-light photocatalysis and bioconjugation continues to grow, the applications for this fundamental heterocyclic salt are poised to expand even further.

References

-

Preparation of this compound. Chempedia - LookChem. [Link]

-

This compound. ResearchGate. [Link]

-

Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1). PubChem. [Link]

-

Benzopyrylium salts as new anticancer, antibacterial, and antioxidant agents. National Center for Biotechnology Information. [Link]

-

2,4,6-triphenylpyrylium tetrafluoroborate. Organic Syntheses Procedure. [Link]

-

α-Active Pyrylium Salt 2,4,5-Triphenylpyrylium for Improved Mass Spectrometry-Based Detection of Peptides. ACS Publications. [Link]

-

This compound. LookChem. [Link]

-

Pyridinium Salts: From synthesis to reactivity and applications. ResearchGate. [Link]

-

This compound(1-) - Optional[1H NMR]. SpectraBase. [Link]

-

2,4,6-trimethylpyrylium trifluoromethanesulfonate. Organic Syntheses Procedure. [Link]

-

2,4,6-Triphenylpyrylium Tetrafluoroborate. ResearchGate. [Link]

-

Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. The Royal Society of Chemistry. [Link]

-

Design, Synthesis and Antifungal Evaluation of Novel Pyrylium Salt In Vitro and In Vivo. MDPI. [Link]

-

Synthesis of heterocyclic compounds using pyrylium salts as precursors. ResearchGate. [Link]

-

Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. RSC Publishing. [Link]

-

Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. ACS Publications. [Link]

-

2,4,6-Triphenylpyrylium tetrafluoroborate. PubChem. [Link]

-

Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. ACS Publications. [Link]

-

2,4,6-Trimethylpyrylium Trifluoromethanesulfonate. ResearchGate. [Link]

-

The Studies of the Reactions of 2, 4, 6-Triphenylpyrylium Tetrafluoroborate with Amino Acids. Journal of Chinese Universities. [Link]

-

Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | C8H11BF4O | CID 164732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. Preparation of this compound - Chempedia - LookChem [lookchem.com]

- 7. This compound|lookchem [lookchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gpgcpurola.ac.in [gpgcpurola.ac.in]

- 11. 2,4,6-トリフェニルピリリウムテトラフルオロボラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 2,4,6-Trimethylpyrylium Tetrafluoroborate (CAS 773-01-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethylpyrylium tetrafluoroborate, a versatile and reactive organic salt. The document delves into its synthesis, physicochemical properties, and key applications, with a particular focus on its utility in the construction of complex molecular architectures. As a potent electrophile, this pyrylium salt serves as a valuable building block in organic synthesis, enabling efficient transformations such as the conversion of primary amines into pyridinium salts. This guide offers detailed experimental protocols, mechanistic insights, and a critical evaluation of its applications in diverse fields, including drug discovery and materials science, to empower researchers in leveraging its full potential.

Introduction: The Chemistry and Significance of Pyrylium Salts

Pyrylium salts are a class of cationic aromatic heterocycles containing a positively charged oxygen atom within a six-membered ring. This structural feature renders the pyrylium ring highly electron-deficient and, consequently, susceptible to nucleophilic attack. This compound is a prominent member of this class, valued for its stability, ease of synthesis, and predictable reactivity. Its utility stems from the ability of the pyrylium moiety to act as a reactive synthon, readily undergoing ring-opening and subsequent recyclization with a variety of nucleophiles. This reactivity profile has established this compound as a cornerstone reagent for the synthesis of a wide array of nitrogen-containing heterocycles and other functionalized organic molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective utilization and characterization.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 773-01-3 | [1] |

| Molecular Formula | C₈H₁₁BF₄O | [1][2] |

| Molecular Weight | 209.98 g/mol | [1][2] |

| Appearance | White to orange to green crystalline powder | [3] |

| Melting Point | 224-226 °C (decomposes) | [4] |

| Solubility | Soluble in water and methanol. | [2][5] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the methyl and ring protons.[3][6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for the carbon atoms of the pyrylium ring and the methyl substituents.

-

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound exhibits characteristic absorption bands in the ultraviolet-visible region.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic vibrational frequencies corresponding to the functional groups present in the molecule.

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of 2,4,6-trimethylpyrylium salts is the Balaban-Nenitzescu-Praill reaction .[8][9][10][11] This acid-catalyzed condensation reaction utilizes simple and readily available starting materials.

Reaction Principle and Mechanism

The Balaban-Nenitzescu-Praill synthesis involves the reaction of tert-butanol with acetic anhydride in the presence of a strong acid, such as fluoroboric acid. The reaction proceeds through a series of acylation, condensation, and cyclization steps to form the stable aromatic pyrylium ring.

digraph "Balaban-Nenitzescu-Praill Synthesis" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"];

node [shape=box, style=rounded, fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

// Nodes

start [label="tert-Butanol + Acetic Anhydride", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

acid [label="HBF₄", shape=ellipse, style=filled, fillcolor="#FBBC05"];

intermediate1 [label="tert-Butyl Acetate (in situ)"];

intermediate2 [label="Carbocation Intermediates"];

intermediate3 [label="1,5-Diketone Intermediate"];

product [label="2,4,6-Trimethylpyrylium\nTetrafluoroborate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

start -> intermediate1 [label="Acylation"];

intermediate1 -> intermediate2 [label="Protonation &\nDehydration"];

acid -> intermediate1 [style=dashed];

acid -> intermediate2 [style=dashed];

intermediate2 -> intermediate3 [label="Condensation"];

intermediate3 -> product [label="Cyclization &\nAromatization"];

}

Caption: Simplified representation of the ANRORC mechanism.

Applications in Peptide Labeling and Proteomics

The selective reactivity of pyrylium salts with primary amino groups, such as the ε-amino group of lysine residues, makes them valuable reagents for peptide and protein modification.[12] This labeling can enhance the ionization efficiency of peptides in mass spectrometry, aiding in their detection and sequencing.[12] The introduction of a permanent positive charge can be particularly beneficial for the analysis of tryptic peptides.[12]

Synthesis of Fluorescent Dyes and Materials

This compound serves as a precursor for the synthesis of fluorescent dyes and functional materials.[3] The pyrylium core can be incorporated into larger conjugated systems to create molecules with tailored photophysical properties for applications in biological imaging and diagnostics.[3] Furthermore, its derivatives have shown potential in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials due to their unique electronic characteristics.[3]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Precautions: Handle in a well-ventilated area, wearing gloves, and eye protection. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.[2]

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its predictable reactivity, particularly in the formation of pyridinium salts via the ANRORC mechanism, provides a reliable pathway to a vast array of complex nitrogen-containing heterocycles. The applications of this compound continue to expand, with promising developments in the fields of proteomics, materials science, and drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to serve as a valuable resource for researchers seeking to harness the synthetic potential of this remarkable pyrylium salt.

References

-

This compound - Chem-Impex. (URL: [Link])

-

This compound - ResearchGate. (URL: [Link])

-

This compound(1-) - SpectraBase. (URL: [Link])

-

This compound(1-) - SpectraBase. (URL: [Link])

-

ANRORC mechanism - Wikipedia. (URL: [Link])

-

ANRORC mechanism - Wikipedia. (URL: [Link])

-

2,4,6-triphenylpyrylium tetrafluoroborate - Organic Syntheses Procedure. (URL: [Link])

-

2,4,6-Triphenylpyrylium Tetrafluoroborate - ResearchGate. (URL: [Link])

-

Balaban—Nenitzescu—Praill Reaction - Semantic Scholar. (URL: [Link])

-

1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate(1-) - Optional[FTIR] - Spectrum. (URL: [Link])

-

2,4,6-triphenylpyrylium tetrafluoroborate(1-) - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

Preparation of this compound - Chempedia - LookChem. (URL: [Link])

-

Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. - ResearchGate. (URL: [Link])

-

2,4,6-trimethylpyrylium perchlorate - Organic Syntheses Procedure. (URL: [Link])

-

Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | C8H11BF4O | CID 164732 - PubChem. (URL: [Link])

-

Nenitzescu indole synthesis - Wikipedia. (URL: [Link])

-

Observations on the mechanism of the nenitzescu indole synthesis - RSC Publishing. (URL: [Link])

-

Scheme 2. The Nenitzescu reaction mechanism - ResearchGate. (URL: [Link])

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Balaban—Nenitzescu—Praill Reaction | Semantic Scholar [semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Observations on the mechanism of the nenitzescu indole synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis of 2,4,6-Trimethylpyrylium Tetrafluoroborate: Mechanism, Protocol, and Expert Insights

Abstract

This technical guide provides a detailed exploration of the synthesis of 2,4,6-trimethylpyrylium tetrafluoroborate, a versatile and pivotal reagent in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere procedural outline. It delves into the mechanistic underpinnings of the Balaban-Nenitzescu-Praill synthesis, offers a robust, field-tested experimental protocol, and emphasizes the critical safety and handling considerations necessary for a successful and secure laboratory operation. By integrating expert insights on experimental causality with authoritative references, this guide serves as a self-validating resource for the preparation of this essential pyrylium salt.

Introduction: The Significance of Pyrylium Salts

Pyrylium salts are a class of cationic, six-membered heterocyclic compounds containing a positively charged oxygen atom within an aromatic ring.[1] This structure, iso-electronic with benzene, imparts significant aromatic character and stability, yet the oxonium ion center renders the ring highly electrophilic.[1][2] This inherent reactivity makes pyrylium salts, such as this compound, exceptionally valuable synthons. They are extensively used as precursors for a diverse array of other aromatic systems, most notably pyridines and pyridinium salts (Katritzky salts), through reaction with primary amines.[3][4] Furthermore, their unique photochemical properties have led to their application as potent photosensitizers and photoredox catalysts in a variety of organic transformations.[2][4]

The tetrafluoroborate anion is frequently employed due to its non-nucleophilic and non-oxidizing nature, which contributes to the salt's stability and predictable reactivity. The synthesis method detailed herein, the Balaban-Nenitzescu-Praill reaction, is a classic and efficient acid-catalyzed condensation that provides reliable access to alkyl-substituted pyrylium salts.[3][5]

Mechanistic Rationale: The Balaban-Nenitzescu-Praill Synthesis

The synthesis of this compound from tert-butanol and acetic anhydride in the presence of a strong acid like tetrafluoroboric acid (HBF₄) is a cornerstone reaction in heterocyclic chemistry.[1][3] Understanding the mechanism is paramount for optimizing conditions and troubleshooting potential issues. The reaction proceeds through a series of acid-catalyzed acylation and condensation steps.

The causality behind the choice of reagents is critical:

-

Acetic Anhydride ((Ac)₂O): Serves as the source for two of the methyl-substituted carbon atoms (C2 and C6) and the acetyl group that will ultimately form part of the pyrylium ring. It also acts as a dehydrating agent.

-

tert-Butanol (t-BuOH): Functions as a precursor to the isobutylene intermediate, which provides the central carbon (C4) and its associated methyl group.

-

Tetrafluoroboric Acid (HBF₄): Acts as a powerful Brønsted acid catalyst to protonate reactants and intermediates, facilitating the key condensation steps. It also provides the stable, non-interfering tetrafluoroborate counter-ion for the final product.

The reaction is believed to proceed via the diacylation of isobutylene, which is generated in situ from the acid-catalyzed dehydration of tert-butanol. This is followed by a cyclization and dehydration cascade to yield the aromatic pyrylium cation.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness and clarity, incorporating checkpoints and rationales to ensure a high degree of reproducibility.

Reagents and Equipment

Quantitative data for the synthesis is summarized in the table below for ease of reference.

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 50 mL (54 g) | 530 | Reactant/Solvent |

| tert-Butanol | C₄H₁₀O | 74.12 | 4.0 mL (3.1 g) | 41 | Reactant |

| Tetrafluoroboric Acid (40% aq.) | HBF₄ | 87.81 | 7.0 mL | ~39 | Catalyst/Anion Source |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~130 mL | - | Anti-solvent |

| Ethanol/Methanol (1:1) | CH₃OH/C₂H₅OH | - | ~75 mL | - | Recrystallization Solvent |

| Equipment | |||||

| Erlenmeyer Flask | 250 mL | 1 | Reaction Vessel | ||

| Magnetic Stirrer & Stir Bar | - | 1 | Agitation | ||

| Thermometer | - | 1 | Temperature Monitoring | ||

| Ice Bath | - | 1 | Cooling | ||

| Büchner Funnel & Filter Flask | - | 1 | Filtration |

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar and a thermometer, combine 50 mL (54 g, 530 mmol) of acetic anhydride and 4.0 mL (3.1 g, 41 mmol) of dry tert-butyl alcohol.[6] Begin stirring the mixture.

-

Acid Addition (Critical Step): Cautiously add 7.0 mL (39 mmol) of 40% tetrafluoroboric acid to the stirred solution. The addition should be performed in small portions (approx. 0.2 mL).[6] The reaction is exothermic; monitor the temperature closely. The rate of addition should be controlled to allow the final temperature to reach approximately 100°C.[6] A dark yellow-brown color will develop.

-

Causality: The initial portionwise addition is crucial to control the vigorous exothermic reaction. Allowing the temperature to rise provides the necessary activation energy for the condensation and cyclization steps.

-

-

Crystallization: Once the addition is complete and the peak temperature has been reached, allow the solution to cool spontaneously to about 80°C. Following this, chill the flask in an ice bath to 5°C.[6] The separation of the salt will begin.

-

Isolation: To complete the precipitation, add 100 mL of diethyl ether to the cold mixture.[6]

-

Causality: this compound is insoluble in diethyl ether. Its addition acts as an anti-solvent, forcing the product out of the acetic anhydride solution.

-

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with 30 mL of diethyl ether to remove residual acetic acid and other soluble impurities.[6] This yields a crude product of 3.9–4.1 g (47–50% yield) as a colorless or pale yellow solid.[6]

-

Purification (Recrystallization): For a higher purity product, recrystallize the crude solid from approximately 70–80 mL of a 1:1 ethanol-methanol mixture. Adding a few drops of tetrafluoroboric acid to the recrystallization solvent can prevent decomposition.[6] This should afford 3.4–3.5 g (41–43% yield) of colorless prisms with a melting point of 224–226°C (with decomposition).[6][7]

Safety and Hazard Management: A Trustworthy Approach

Chemical safety is non-negotiable. The primary hazard in this synthesis is tetrafluoroboric acid , which is corrosive and can cause severe skin burns and eye damage.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and chemical splash goggles. The entire procedure must be conducted within a certified chemical fume hood.[8][11]

-

Handling Tetrafluoroboric Acid: This acid is highly corrosive.[9][12] Avoid inhalation of vapors and any contact with skin or eyes.[11] Ensure an emergency eyewash station and safety shower are immediately accessible.[11] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10]

-

Reaction Control: The exothermic nature of the acid addition requires careful monitoring. Have an ice bath ready to moderate the reaction temperature if it rises too quickly.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous acidic waste should be neutralized before disposal.

Characterization and Troubleshooting

-

Characterization: The final product can be characterized by its melting point (224–226°C with decomposition) and spectroscopic methods.[6]

-

¹H NMR spectroscopy is a definitive method for confirming the structure. Expected signals would correspond to the methyl protons at the C2/C6 and C4 positions, and the aromatic protons on the pyrylium ring.

-

-

Troubleshooting:

-

Low Yield: Insufficient heating during the acid addition can lead to incomplete reaction. Conversely, overheating can cause decomposition. Ensure the temperature reaches ~100°C but does not significantly exceed it.[6] Purity of starting materials, especially the dryness of the tert-butanol, is also important.

-

Oily Product/Failure to Crystallize: This often indicates the presence of impurities or residual solvent. Ensure thorough washing with diethyl ether. If the product oils out during recrystallization, try adding the hot solution to a rapidly stirred, cooled anti-solvent or scratching the inside of the flask to induce crystallization.

-

Dark Product Color: A very dark color in the final product suggests some decomposition. This can be minimized by controlling the reaction temperature and can often be remedied by recrystallization.

-

Conclusion

The Balaban-Nenitzescu-Praill synthesis of this compound is a highly reliable and efficient method for producing a key intermediate in organic synthesis. By understanding the underlying reaction mechanism, adhering strictly to the detailed protocol, and prioritizing safety, researchers can confidently prepare this valuable compound. The insights provided in this guide are intended to empower scientists to not only execute the synthesis successfully but also to adapt and troubleshoot the procedure with a foundation of expert knowledge.

References

- 1. Pyryliumzout - Wikipedia [nl.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Pyrylium - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Costin Nenițescu - Wikipedia [en.wikipedia.org]

- 6. Preparation of this compound - Chempedia - LookChem [lookchem.com]

- 7. This compound|lookchem [lookchem.com]

- 8. fishersci.fi [fishersci.fi]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. synquestlabs.com [synquestlabs.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to the Molecular Structure of 2,4,6-Trimethylpyrylium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrylium Scaffold

Pyrylium salts, a class of cationic aromatic heterocycles, have emerged as versatile and powerful tools in modern organic synthesis and materials science.[1] Their unique electronic properties, stemming from the positively charged oxygen atom within a six-membered aromatic ring, render them highly reactive towards nucleophiles and effective as photosensitizers.[2] Among these, 2,4,6-trimethylpyrylium tetrafluoroborate stands out as a readily accessible and widely utilized reagent. Its applications span from the synthesis of complex nitrogen-containing heterocycles to pioneering advancements in photoredox catalysis.[2][3]

This in-depth technical guide provides a comprehensive exploration of the molecular structure of this compound. By delving into its electronic configuration, spectroscopic signature, and precise geometric parameters, we aim to equip researchers with the fundamental knowledge required to harness the full potential of this remarkable compound in their scientific endeavors.

Molecular Structure and Electronic Properties

The 2,4,6-trimethylpyrylium cation is characterized by a planar, six-membered ring that is isoelectronic with benzene, conferring upon it significant aromatic stability.[1] The presence of the electropositive oxygen atom, however, profoundly influences the electron distribution within the ring, creating a highly electron-deficient aromatic system. This electron deficiency is most pronounced at the C2, C4, and C6 positions, making them highly susceptible to nucleophilic attack.[1]

The tetrafluoroborate (BF₄⁻) anion serves as a stable, non-nucleophilic counterion, which is crucial for the salt's utility in a wide range of chemical transformations.[4] The ionic nature of the compound also imparts solubility in polar solvents.[5]

Visualization of the Molecular Structure:

Caption: Molecular structure of this compound.

Spectroscopic Characterization

The unique structural and electronic features of this compound give rise to a distinct spectroscopic fingerprint, which is instrumental for its identification and for monitoring its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are invaluable for confirming the structure of the 2,4,6-trimethylpyrylium cation. The electron-deficient nature of the pyrylium ring leads to a significant downfield shift of the ring protons and carbons compared to analogous non-aromatic or less electron-poor systems.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ring CH (C3-H, C5-H) | ~8.0 - 8.5 | ~130 - 135 |

| Ring C (C2, C6) | - | ~170 - 175 |

| Ring C (C4) | - | ~160 - 165 |

| Methyl CH ₃ (C2, C6) | ~2.8 - 3.0 | ~20 - 25 |

| Methyl CH ₃ (C4) | ~2.6 - 2.8 | ~18 - 22 |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Vibrational Spectroscopy (FTIR)

The Fourier-Transform Infrared (FTIR) spectrum of this compound is characterized by several key vibrational modes. The aromatic C=C and C-O stretching vibrations of the pyrylium ring typically appear in the 1600-1400 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl groups and the ring protons are also readily identifiable. A very strong and broad absorption band associated with the B-F stretching of the tetrafluoroborate anion is a dominant feature, typically observed around 1050 cm⁻¹.

UV-Visible Spectroscopy

This compound exhibits characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. These absorptions correspond to π → π* electronic transitions within the aromatic pyrylium system. The position and intensity of these bands are sensitive to the solvent environment.[6] A flash photolysis study of 2,4,6-trimethylpyrylium perchlorate, a closely related salt, in methanol revealed a transient absorption with a maximum at 365 nm, attributed to the formation of an oxoniabenzvalene intermediate.[7]

Synthesis and Experimental Protocols

The synthesis of this compound is a well-established procedure, making it a readily accessible reagent for synthetic chemists.

Synthesis of this compound[8]

Materials:

-

Acetic anhydride (50 ml, 530 mmol)

-

Dry t-butyl alcohol (4.0 ml, 41 mmol)

-

40% Fluoroboric acid (7 ml, 39 mmol)

-

Ether

Procedure:

-

In a 250-ml Erlenmeyer flask equipped with a magnetic stirrer and a thermometer, combine acetic anhydride and dry t-butyl alcohol.

-

Cautiously add the 40% fluoroboric acid in approximately 0.2-ml portions, ensuring the temperature of the reaction mixture reaches about 100°C. A dark yellow-brown color will develop.

-

Allow the solution to cool to 80°C and then chill in an ice bath to 5°C.

-

The separation of the salt will begin and can be completed by the addition of 100 ml of ether.

-

Collect the product by filtration on a Büchner funnel and wash with 30 ml of ether. This yields a colorless or pale yellow product.

-

For recrystallization, dissolve the crude product in a minimal amount of a 1:1 ethanol-methanol mixture containing a few drops of fluoroboric acid. Cooling will afford colorless prisms.

Visualization of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The pronounced electrophilicity of the 2,4,6-trimethylpyrylium cation is the cornerstone of its synthetic utility. It readily reacts with a variety of nucleophiles, providing a powerful platform for the construction of diverse molecular architectures.

Reaction with Primary Amines: A Gateway to Pyridinium Salts

A hallmark reaction of this compound is its reaction with primary amines to form N-substituted 2,4,6-trimethylpyridinium salts, often referred to as Katritzky salts.[4] This transformation is highly efficient and provides access to a vast array of pyridinium compounds, which are valuable intermediates in organic synthesis and have found applications in medicinal chemistry. The reaction of 2,4,6-trimethylpyrylium perchlorate with primary aliphatic amines has been shown to produce N-alkylpyridinium salts alongside N-alkyl-3,5-xylidines.[8]

Mechanism of Pyridinium Salt Formation:

Caption: Reaction of 2,4,6-trimethylpyrylium cation with a primary amine.

Applications as a Photosensitizer

In recent years, pyrylium salts have garnered significant attention for their role as potent photoredox catalysts.[3] Upon irradiation with visible light, this compound can be excited to a higher energy state, enabling it to participate in single-electron transfer (SET) processes.[2] This property has been exploited in a variety of organic transformations, including cycloadditions and the functionalization of C-H bonds. The ability to initiate chemical reactions using visible light offers a green and sustainable alternative to traditional synthetic methods.

Conclusion

This compound is a cornerstone reagent in modern organic chemistry, offering a unique combination of aromaticity, electrophilicity, and photochemical activity. A thorough understanding of its molecular structure, as detailed in this guide, is paramount for its effective application in the synthesis of novel compounds and the development of innovative chemical methodologies. For researchers and scientists in drug development, the pyrylium scaffold provides a versatile platform for the construction of diverse molecular entities with potential biological activity.

References

-

Preparation of this compound. Chempedia - LookChem. [Link]

-

2,4,6-Triphenylpyrylium Tetrafluoroborate. ResearchGate. [Link]

-

This compound(1-). SpectraBase. [Link]

-

2,4,6-Trimethylpyridinium perchlorate: Polar properties and correlations with molecular structure of organic–inorganic hybrid crystal. ResearchGate. [Link]

-

This compound(1-). SpectraBase. [Link]

-

2,4,6-Trimethyl-1-phenyl-pyridinium cation - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Electronic absorption spectrum of 2,4,6‐triphenyl‐pyrylium... ResearchGate. [Link]

-

Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | C8H11BF4O | CID 164732. PubChem. [Link]

-

This compound. LookChem. [Link]

-

Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. ACS Publications. [Link]

-

Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. ACS Publications. [Link]

-

This compound. ResearchGate. [Link]

-

Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. ResearchGate. [Link]

-

2,4,6-Triphenylpyrylium tetrafluoroborate | C23H17BF4O | CID 9930615. PubChem. [Link]

-

Pyrylium. Wikipedia. [Link]

-

Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) - Substance Details. US EPA. [Link]

-

Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. PMC - PubMed Central. [Link]

-

2,4,6-TRIMETHYLPYRYLIUM TRIFLUOROMETHANESULFONATE | Request PDF. ResearchGate. [Link]

-

2,4,6-Triphenyl-pyrylium cation - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. Pyrylium - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Internal Vibrations of Pyridinium Cation in One-Dimensional Halide Perovskites and the Corresponding Halide Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trimethyl-3-phenylpyrylium perchlorate | C14H15ClO5 | CID 12267554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Spectral Analysis of 2,4,6-Trimethylpyrylium Tetrafluoroborate: A Technical Guide

This guide provides an in-depth technical overview of the spectral characteristics of 2,4,6-trimethylpyrylium tetrafluoroborate, a key intermediate and photosensitizer in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for structural elucidation and quality control. We will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, offering insights into the interpretation of these spectra and providing field-proven protocols for their acquisition.

Introduction

This compound belongs to the class of pyrylium salts, which are cationic aromatic heterocycles. The pyrylium ring system is isoelectronic with benzene, contributing to its aromatic character and stability.[1] These salts are versatile reagents in organic chemistry, serving as precursors for the synthesis of other heterocyclic systems like pyridines and pyridinium salts. Their utility as photosensitizers in various chemical transformations is also well-documented. Accurate spectral characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability of subsequent experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of this compound. The symmetry of the molecule and the electronic effects of the positively charged oxygen atom give rise to a characteristic NMR signature.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is relatively simple and highly informative. Due to the molecule's C₂ᵥ symmetry, we expect to see three distinct signals corresponding to the methyl protons at the 2, 6, and 4 positions, and the aromatic protons at the 3 and 5 positions.

Expected ¹H NMR Spectral Data (in a suitable deuterated solvent, e.g., DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | Singlet | 6H | 2,6-di-CH₃ |

| ~2.7 - 2.9 | Singlet | 3H | 4-CH₃ |

| ~8.0 - 8.2 | Singlet | 2H | 3,5-di-H |

Interpretation and Causality:

-

Deshielding of Ring Protons: The protons at the 3 and 5 positions of the pyrylium ring are significantly deshielded (appear at a high chemical shift) due to the electron-withdrawing effect of the adjacent positively charged oxygen atom and the aromatic ring current.

-

Methyl Proton Shifts: The methyl groups at the 2 and 6 positions are deshielded compared to typical alkyl-substituted aromatic compounds. This is a consequence of their direct attachment to the electron-deficient pyrylium ring. The methyl group at the 4-position experiences a similar, though slightly less pronounced, deshielding effect. The relative positions of the methyl signals can be rationalized by considering the charge distribution in the pyrylium cation.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides complementary information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data (in a suitable deuterated solvent, e.g., DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C-2, C-6 |

| ~160 - 165 | C-4 |

| ~130 - 135 | C-3, C-5 |

| ~20 - 25 | 2,6-di-CH₃ |

| ~18 - 22 | 4-CH₃ |

Interpretation and Causality:

-

Ring Carbon Shifts: The carbon atoms of the pyrylium ring are significantly deshielded, a direct consequence of the positive charge localization within the aromatic system. The carbons bearing the methyl groups (C-2, C-4, and C-6) are typically the most deshielded.

-

Methyl Carbon Shifts: The chemical shifts of the methyl carbons are within the expected range for alkyl substituents on an aromatic ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups and vibrational modes within this compound. The spectrum is characterized by absorptions corresponding to the vibrations of the pyrylium ring, the methyl groups, and the tetrafluoroborate anion.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~2980 - 2850 | Medium | C-H stretching (methyl) |

| ~1630 - 1600 | Strong | C=C and C=O⁺ stretching (pyrylium ring) |

| ~1550 - 1500 | Strong | C=C stretching (pyrylium ring) |

| ~1450 - 1350 | Medium | C-H bending (methyl) |

| ~1100 - 1000 | Very Strong | B-F stretching (tetrafluoroborate anion) |

Interpretation and Causality:

-

Pyrylium Ring Vibrations: The strong absorption bands in the 1630-1500 cm⁻¹ region are characteristic of the stretching vibrations of the aromatic pyrylium ring. The C=O⁺ stretching vibration is coupled with the C=C stretching modes, giving rise to these intense bands.

-

Tetrafluoroborate Anion: The most prominent feature in the IR spectrum is the very strong and broad absorption band around 1100-1000 cm⁻¹. This is the characteristic asymmetric stretching vibration of the B-F bonds in the tetrafluoroborate (BF₄⁻) anion. Its presence is a definitive indicator of the counterion.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following protocols are recommended.

NMR Spectroscopy Acquisition

Workflow for NMR Sample Preparation and Analysis:

Caption: Workflow for ATR-FTIR analysis of solid this compound.

Conclusion

The spectral data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the symmetric trimethyl-substituted pyrylium cation, while the IR spectrum provides definitive evidence of the pyrylium ring and the tetrafluoroborate counterion. By following the outlined experimental protocols, researchers can reliably obtain high-quality spectral data for this important chemical compound.

References

-

SpectraBase. this compound(1-).[Link]

-

PubChem. Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1).[Link]

-

Journal of the Chemical Society. The nuclear magnetic resonance of heterocyclic systems. Part I. Pyrylium salts.[Link]

-

ResearchGate. this compound.[Link]

-

Royal Society of Chemistry. Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction.[Link]

-

ACS Publications. α-Active Pyrylium Salt 2,4,5-Triphenylpyrylium for Improved Mass Spectrometry-Based Detection of Peptides.[Link]

-

R Discovery. 13C n.m.r. spectra of some pyrylium salts and related compounds.[Link]

-

Chemguide. interpreting C-13 NMR spectra.[Link]

-

Michigan State University Department of Chemistry. Proton NMR Table.[Link]

-

JSS College of Arts, Commerce and Science. Vibrational Spectroscopy.[Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 2,4,6-Trimethylpyrylium Tetrafluoroborate

Introduction

2,4,6-Trimethylpyrylium tetrafluoroborate is a stable, crystalline organic salt that belongs to the pyrylium salt family. These compounds are characterized by a six-membered heterocyclic ring containing a positively charged oxygen atom, rendering the pyrylium core highly electrophilic. This inherent reactivity makes this compound and its analogs valuable reagents and intermediates in a diverse range of organic transformations. Its utility spans from being a precursor for the synthesis of other heterocyclic systems, such as pyridines and pyridiniums, to applications in photocatalysis and as a sensitizer in photodynamic therapy. A thorough understanding of its physical properties is paramount for its effective handling, application, and the development of new synthetic methodologies. This guide provides a comprehensive overview of the key physical characteristics of this compound, complete with detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

Core Physical Properties

A summary of the fundamental physical properties of this compound is presented in the table below. These values represent a consolidation of data from various authoritative sources and provide a foundational dataset for laboratory applications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁BF₄O | [1] |

| Molecular Weight | 209.98 g/mol | [1] |

| Appearance | White to cream or pale green crystalline powder or fused solid. | [2] |

| Melting Point | 224-226 °C | [3] |

| Solubility | Soluble in water and methanol; slightly soluble in acetonitrile. | [4] |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.8 (s, 6H, 2,6-CH₃), ~2.9 (s, 3H, 4-CH₃), ~8.5 (s, 2H, 3,5-H) | [5] |

| UV-Vis (λmax) | ~290-300 nm | [6] |

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The rationale behind each procedural step is explained to provide a deeper understanding of the experimental design.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range of 1-2°C. Impurities tend to depress and broaden the melting point range. The capillary method is a standard and reliable technique for this determination.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This is crucial for uniform heat transfer within the sample.

-

Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) by tapping the open end of the tube into the sample.

-

Compact the sample at the bottom of the capillary tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass tube. The packed sample height should be approximately 2-3 mm. A densely packed sample ensures accurate temperature reading upon melting.

-

-

Apparatus Setup:

-

Utilize a calibrated digital melting point apparatus. Calibration with standards of known melting points is essential for accurate measurements.

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

-

Measurement:

-

Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

For a precise measurement, set the apparatus to heat at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point. This slow heating rate ensures that the sample and the thermometer are in thermal equilibrium.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.

-

Caption: Logical flow for qualitative solubility assessment.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. ¹H NMR and UV-Vis spectroscopy provide valuable information about the molecular structure and electronic properties of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte's signals.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

-

Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp, well-resolved spectral lines.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a relatively concentrated sample, a small number of scans is usually sufficient.

-

Acquire the free induction decay (FID) signal.

-

-

Data Processing:

-

Perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the reference signal (TMS) to 0 ppm.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the pyrylium ring.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or water. The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units). This is crucial for adherence to the Beer-Lambert Law.

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for the recommended time to ensure a stable light output.

-

Select the desired wavelength range for the scan (e.g., 200-400 nm for this compound).

-

-

Measurement:

-

Fill a clean cuvette with the blank solution and place it in the spectrophotometer.

-

Record the baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

-

Caption: Flowchart for obtaining a UV-Vis absorption spectrum.

Conclusion

The physical properties of this compound outlined in this guide provide essential data for its safe and effective use in research and development. The detailed experimental protocols offer a self-validating framework for the verification of these properties, ensuring scientific integrity. A comprehensive understanding of these characteristics is fundamental to harnessing the full synthetic potential of this versatile pyrylium salt.

References

-

SpectraBase. (n.d.). This compound(1-). Wiley-VCH. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound(1-) - Optional[1H NMR] - Chemical Shifts. Wiley-VCH. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

JoVE. (2015). Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. Journal of Visualized Experiments. Retrieved from [Link]

-

University of Alberta. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. Retrieved from [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

Sources

- 1. Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) | C8H11BF4O | CID 164732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 5 g | Request for Quote [thermofisher.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

Core Dossier: Safe and Effective Utilization of 2,4,6-Trimethylpyrylium Tetrafluoroborate in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone reagent in modern synthetic chemistry, 2,4,6-trimethylpyrylium tetrafluoroborate offers a unique combination of reactivity and stability, making it an invaluable electrophile. Its utility spans from the synthesis of complex heterocyclic scaffolds, such as pyridines and pyridinium salts (Katritzky salts), to its application in developing fluorescent dyes and materials for photovoltaics[1][2][3]. The permanent positive charge on the pyrylium core renders it highly susceptible to nucleophilic attack, a property that chemists exploit for molecular construction[1].

However, this same reactivity profile necessitates a rigorous and informed approach to its handling and safety. This guide moves beyond mere procedural lists to provide a deep, mechanistic understanding of the safety protocols required. By understanding the why behind each safety measure—from its corrosive nature to its hygroscopic tendencies—researchers can not only ensure personal and environmental safety but also preserve the integrity and reactivity of the compound for successful experimental outcomes. This document serves as a self-validating system of protocols, grounded in authoritative data, to empower scientists in their innovative work.

Hazard Identification and Physicochemical Profile

A foundational understanding of a chemical's intrinsic properties is the first line of defense in the laboratory. This compound is a crystalline solid that must be handled with care due to its hazardous nature[4].

1.1. GHS Hazard Classification

According to multiple safety data sheets, the compound is classified with significant hazards that demand strict adherence to safety protocols. The primary GHS classifications include:

-

H314: Causes severe skin burns and eye damage [5][6]. This is the most critical hazard. Contact with skin or eyes can cause immediate and serious tissue damage.

-

H335: May cause respiratory irritation [7][8]. Inhalation of the dust can irritate the respiratory tract.

The signal word associated with this compound is "Danger" [5][6].

1.2. Physicochemical Data

Understanding the physical properties is crucial for both experimental design and safety, particularly regarding storage and handling.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BF₄O | [4] |

| Molecular Weight | ~209.98 g/mol | |

| Appearance | White to pale brown crystalline solid | [4][9] |

| Melting Point | 224-226 °C | [10] |

| Solubility | Soluble in water and polar organic solvents like methanol and chloroform.[9][10] | |

| Stability | The compound is hygroscopic and sensitive to moisture.[11] |

Core Safety and Handling Protocols

The following protocols are designed to mitigate the risks identified above. The causality behind each recommendation is explained to foster a deeper safety consciousness.

2.1. Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

-

Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[5][11]. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

-

Skin Protection : Wear a flame-retardant lab coat and impervious gloves (e.g., nitrile) at all times. Ensure gloves are inspected before use and changed immediately if contaminated. Contaminated clothing must be removed immediately and washed before reuse[5][6].

-

Respiratory Protection : All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation[4]. If a fume hood is not available and exposure limits are exceeded, a full-face respirator with an appropriate particulate filter is required[5].

2.2. Engineering Controls and Safe Handling Practices

Engineering controls are the primary method for minimizing exposure.

-

Ventilation : A certified chemical fume hood is the most critical engineering control for handling this compound. It protects the user from inhaling dust and contains any potential spills.

-

Eyewash Stations and Safety Showers : Ensure that a fully functional eyewash station and safety shower are immediately accessible in the work area[11].

-

Avoiding Dust Formation : Handle the solid gently to avoid creating airborne dust. Use weighing paper or a weighing boat, and carefully transfer the solid. Never dry-sweep spills.

-

Hygroscopic Nature : Due to its hygroscopic nature, exposure to moist air should be minimized[11]. Store the compound in a desiccator or under an inert atmosphere. This is not just a safety precaution but also critical for experimental integrity, as moisture can hydrolyze the pyrylium salt, affecting its reactivity and potentially releasing corrosive byproducts like gaseous hydrogen fluoride (HF) upon decomposition[11].

Storage, Stability, and Incompatibility

Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.

-

Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place[4]. A desiccator is highly recommended to protect it from moisture[11]. Store the compound locked up and away from general laboratory traffic[5].

-

Incompatible Materials : Avoid contact with strong oxidizing agents[11]. The pyrylium ring can be oxidized, leading to decomposition. Crucially, keep away from water and moisture, as the compound is hygroscopic[11].

-

Hazardous Decomposition Products : In the event of a fire or thermal decomposition, the compound can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and gaseous hydrogen fluoride (HF)[11]. The potential for HF release is a significant hazard that requires specialized emergency response.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical.

4.1. Spill Response

-

Evacuate : Clear the immediate area of all personnel.

-

Ventilate : Ensure the area is well-ventilated (if safe to do so).

-

Protect : Wear appropriate PPE, including respiratory protection if dust is present.

-

Containment : Avoid generating dust. Carefully sweep up the spilled solid and place it into a suitable, labeled container for hazardous waste disposal[4][11]. Do not add water to the spill.

-

Decontaminate : Clean the spill area thoroughly with a suitable solvent (as recommended by your institution's EHS department), followed by soap and water.

4.2. First-Aid Measures

-

If Inhaled : Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate emergency medical help[4][5].

-

Following Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention as it can cause severe burns[4][5].

-

Following Eye Contact : Immediately rinse the eyes cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate emergency medical help[4][5].

-

Following Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate emergency medical help[5].

Experimental Protocol: Synthesis of an N-Alkylpyridinium Salt

This protocol demonstrates a common application of this compound: the synthesis of a pyridinium salt (a Katritzky salt) from a primary amine. This reaction is highly efficient but requires careful handling of the corrosive pyrylium salt.[12][13].

Objective : To synthesize N-benzyl-2,4,6-trimethylpyridinium tetrafluoroborate.

Materials :

-

This compound (209.98 g/mol )

-

Benzylamine (107.15 g/mol )

-

Glacial Acetic Acid

-

Anhydrous Diethyl Ether

Procedure :

-

Preparation (in Fume Hood) : Don all required PPE (goggles, lab coat, nitrile gloves). Ensure the fume hood sash is at the appropriate height.

-

Reagent Weighing : In the fume hood, carefully weigh 210 mg (1.0 mmol) of this compound and add it to a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Causality: Weighing in the hood prevents inhalation of fine particles which are respiratory irritants[4].

-

-

Dissolution : Add 5 mL of glacial acetic acid to the flask. Stir the mixture until the pyrylium salt is fully dissolved.

-

Causality: Acetic acid serves as a solvent and a catalyst for the reaction[13]. It is corrosive and should be handled with care.

-

-

Nucleophile Addition : Using a syringe, slowly add 0.11 mL (107 mg, 1.0 mmol) of benzylamine to the stirring solution. The reaction is often exothermic; slow addition helps control the temperature.

-

Reaction : Allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC if necessary.

-

Precipitation : After the reaction is complete, slowly add 20 mL of anhydrous diethyl ether to the flask while stirring. The pyridinium salt product will precipitate out of the solution.

-

Causality: Diethyl ether is a highly flammable solvent. Ensure there are no ignition sources nearby. Perform this step in the back of the fume hood.

-

-

Isolation : Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing : Wash the collected crystals on the filter with two small portions (5 mL each) of cold, anhydrous diethyl ether to remove any residual acetic acid and unreacted starting materials.

-

Drying : Dry the product under high vacuum to remove all traces of solvent. The final product is N-benzyl-2,4,6-trimethylpyridinium tetrafluoroborate.

-

Waste Disposal : All liquid waste (filtrate) is considered hazardous and must be collected in a labeled, sealed container. Dispose of all solid and liquid waste through your institution's Environmental Health and Safety (EHS) department[14].

Waste Disposal

The disposal of this compound and any associated waste streams is strictly regulated.

-

Classification : All materials contaminated with this compound, including empty containers, weighing paper, gloves, and reaction residues, must be treated as hazardous waste[5][14].

-

Procedure :

-

Segregate waste streams. Keep solid waste separate from liquid waste.

-

Use designated, properly sealed, and clearly labeled hazardous waste containers. The label should include the chemical name and associated hazards.

-

Do not mix this waste with other, incompatible waste streams.

-

All disposal must be handled through your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[14]. In-laboratory treatment or neutralization is strongly discouraged without a validated, compound-specific risk assessment and EHS approval[14].

-

References

-

Organic Syntheses. (n.d.). 2,4,6-triphenylpyrylium tetrafluoroborate. Org. Syn. Coll. Vol. 5, 1128. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound. Retrieved from [Link]

-

Sambıagıo, C., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(6), 2236–2240. [Link]

-

ResearchGate. (2017). 2,4,6-Triphenylpyrylium Tetrafluoroborate. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Pyrylium, 2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

Sasidhar, B., et al. (2021). Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. The Journal of Organic Chemistry, 86(6), 4873–4884. [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-